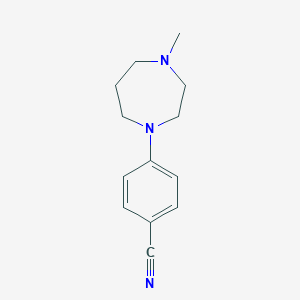

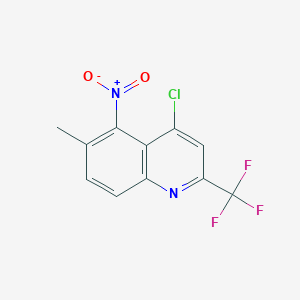

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (4-CM-5-N-2-TFMQ) is a novel compound that has recently been synthesized and is of great interest to the scientific community. This compound has a wide range of applications in scientific research, such as in the synthesis of other compounds, as a reactant in organic chemistry, and as a potential therapeutic agent. Its unique structure and properties make it an attractive target for further research and development.

Scientific Research Applications

Trifluoromethyl Group-Containing Drugs

Field

Application

Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities . They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

Method of Application

The trifluoromethyl group is incorporated into potential drug molecules during their synthesis .

Results

In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides. Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups .

Quinoline and its Analogues

Field

Industrial and Synthetic Organic Chemistry

Application

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Method of Application

A wide range of synthesis protocols have been reported in the literature for the construction of quinoline .

Results

Quinoline is an essential segment of both natural and synthetic compounds .

Quinoline in Biological and Pharmaceutical Activities

Field

Biological and Pharmaceutical Chemistry

Application

Quinoline and its derivatives exhibit important biological activities, such as antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .

Method of Application

Quinoline is incorporated into potential drug molecules during their synthesis .

Results

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .

6-Methylquinoline in Biological Systems

Field

Application

6-Methylquinoline can be used as a primary carbon source in the culture of Pseudomonas putida QP1 . It was also used in the synthesis of fluorescent halide-sensitive quinolinium dyes and fluorescent probes for the determination of chloride in biological systems .

Method of Application

6-Methylquinoline is incorporated into potential fluorescent probes during their synthesis .

Results

The synthesized fluorescent probes were successfully used for the determination of chloride in biological systems .

Safety And Hazards

properties

IUPAC Name |

4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c1-5-2-3-7-9(10(5)17(18)19)6(12)4-8(16-7)11(13,14)15/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONWLLRFRJIKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371484 |

Source

|

| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

CAS RN |

175203-61-9 |

Source

|

| Record name | 4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6R)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B66250.png)

![4,6-Dibromo-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B66266.png)

![N-(2-chloroacetyl)imino-1-(3-chlorophenyl)-5-[2-[4-(dimethylamino)phenyl]hydrazinyl]-4-methoxypyrazole-3-carboxamide](/img/structure/B66268.png)